![molecular formula C18H21Cl3N4O B1150386 2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride CAS No. 956121-30-5](/img/structure/B1150386.png)
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride
Overview
Description
“2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride” is a PKD inhibitor that suppresses the proliferation and migration of four bladder cancer cell lines in vitro . It has a molecular formula of C18H21Cl3N4O and a molecular weight of 415.74.
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, which is a benzene ring fused with a 2-pyrimidinone ring . It also contains a 2-aminobutyl group and a 4-chlorophenol group.
Chemical Reactions Analysis
Quinazolinones, such as this compound, are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They have been used in the synthesis of various compounds with antimicrobial, antitubercular, and antiviral activities .
Physical And Chemical Properties Analysis
This compound is a solid powder with a boiling point of 480.0±45.0°C at 760 mmHg and a density of 1.325±0.06 g/cm3 .
Scientific Research Applications
Cancer Therapeutics
PKD-IN-1: has been identified as a potential therapeutic agent in cancer treatment. PKD plays a crucial role in the regulation of tumor growth and progression. Inhibitors like PKD-IN-1 can suppress the proliferation and migration of cancer cells . For instance, in bladder cancer, PKD-IN-1 analogs have shown to block tumor growth by inducing G2/M cell cycle arrest .
Cardiovascular Research
In cardiovascular research, PKD-IN-1 helps in understanding the role of PKD in cardiomyocyte function, especially under conditions of oxidative stress . By inhibiting PKD, researchers can study the pathways involved in cardiac hypertrophy and failure, potentially leading to new treatments for heart diseases.
Drug Discovery Tools
PKD-IN-1 serves as a tool in drug discovery, providing a means to study the biological functions of PKD and its role in various diseases. It aids in the design and synthesis of new PKD inhibitors with improved specificity and potency .
Safety and Hazards
Future Directions
Quinazolinones and their derivatives have received significant attention due to their wide range of biopharmaceutical activities . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the treatment of conditions such as cancer and microbial infections .
Mechanism of Action
Target of Action
PKD-IN-1 (dihydrochloride), also known as 2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride, is a compound that primarily targets Protein Kinase D (PKD) . PKD is a family of proteins that play crucial roles in various cellular processes, including cell proliferation, survival, and migration . Among the three isoforms of PKD, PKD2 is found to be highly expressed in bladder cancer cell lines and urothelial carcinoma tissues .
Mode of Action
PKD-IN-1 acts as an inhibitor of PKD, specifically PKD2 . It binds to the PKD2, thereby inhibiting its activity. This inhibition disrupts the normal functioning of the PKD2, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of PKD2 by PKD-IN-1 affects several biochemical pathways. PKD2 is involved in various signaling cascades, including those associated with cell proliferation, survival, and migration
Pharmacokinetics
It is known that pkd-in-1 is a small molecule, which suggests it may have good bioavailability and can be orally administered .
Result of Action
The inhibition of PKD2 by PKD-IN-1 leads to a decrease in cell proliferation and migration, as observed in bladder cancer cell lines . This suggests that PKD-IN-1 could potentially suppress the growth of cancer cells. Furthermore, PKD-IN-1 treatment or PKD2 silencing has been shown to arrest bladder cancer cells at the G2/M phase of the cell cycle .
properties
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24;;/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23);2*1H/t12-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWGDWBLOLWOED-CURYUGHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PKD-IN-1 (dihydrochloride) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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